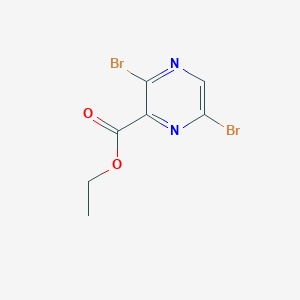

Ethyl 3,6-dibromopyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6-dibromopyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJFXWZDMOWKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220739 | |

| Record name | 2-Pyrazinecarboxylic acid, 3,6-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416439-81-0 | |

| Record name | 2-Pyrazinecarboxylic acid, 3,6-dibromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazinecarboxylic acid, 3,6-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Versatile Building Block in Organic Synthesis

Precursor for Advanced Pyrazine (B50134) Derivatives

The compound is a key starting material for a wide array of pyrazine derivatives, which are integral to many biologically active molecules. nih.govmdpi.comnih.gov

The bromine atoms on the pyrazine ring are prime locations for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. The differential reactivity of the two bromine atoms can often be exploited to achieve selective, stepwise functionalization, further enhancing its synthetic utility. Following ring substitution, the ethyl ester can be converted into amides, hydrazides, or other functional groups, adding another layer of molecular diversity. mdpi.comresearchgate.net

| Reaction Type | Reagents/Catalysts | Functionality Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | Substituted Amino |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl |

| Amide Formation | 1. NaOH (hydrolysis) 2. Amine, Coupling agent (e.g., CDI) | Carboxamide |

This table represents common transformations for which dihalopyrazines are substrates, illustrating the potential for creating diverse functionalities.

Ethyl 3,6-dibromopyrazine-2-carboxylate is a valuable precursor for constructing bicyclic and polycyclic heterocyclic systems. These fused rings are prominent scaffolds in medicinal chemistry. tsijournals.com

Imidazo[1,2-a]pyrazines : A common route to this scaffold involves the initial substitution of one bromine atom with an amino group. The resulting 2-aminopyrazine (B29847) derivative can then undergo condensation with an α-halocarbonyl compound, leading to the formation of the fused imidazole (B134444) ring. ucl.ac.ukresearchgate.net The bromine at the remaining position (e.g., 6- or 8-bromo) serves as a handle for further diversification of the fused system. tsijournals.comresearchgate.net Efficient one-pot, three-component reactions involving a 2-aminopyrazine, an aldehyde, and an isocyanide have also been developed to synthesize these structures. rsc.orgnih.gov

Triazole-fused pyrazines : The synthesis of triazolo[4,3-a]pyrazines or 1,2,3-triazolo[1,5-a]pyrazines can be achieved from appropriately substituted pyrazine precursors. researchgate.netmdpi.com A typical pathway involves converting one of the bromo groups into a hydrazinyl moiety or an azide. Subsequent intramolecular or intermolecular cyclization reactions can then form the fused triazole ring. For example, reacting a pyrazine derivative with hydrazine (B178648) hydrate (B1144303) can initiate a sequence leading to a fused triazole system. researchgate.netmdpi.com The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has provided versatile routes to various triazole-pyrazole hybrids and other fused systems. beilstein-journals.orgresearchgate.netchemrxiv.org

Scaffolding for Complex Molecular Architectures

The rigid pyrazine core of this compound acts as a reliable scaffold for building complex, three-dimensional molecules. The three distinct functional points—two halogens and an ester—offer orthogonal handles for synthetic elaboration. This allows for a programmed, stepwise assembly of different molecular fragments, enabling precise control over the final architecture. This is particularly valuable in the construction of ligands for metal-organic frameworks (MOFs) and in the development of drug candidates where specific spatial arrangements of functional groups are critical for biological activity. researchgate.net

Intermediate in Multi-step Synthetic Pathways

In many complex syntheses, this compound is not the final product but a crucial intermediate that is transformed through several subsequent steps. nih.govlibretexts.orgresearchgate.net Its role is to introduce the core pyrazine structure early in a synthetic sequence, with its reactive handles being systematically modified to build towards a final, more complex target molecule. For example, it could be used in the initial stages of synthesizing a pharmaceutical compound, where the pyrazine ring is a key pharmacophore, and the substituents are added sequentially to optimize potency and selectivity. The ability to perform selective reactions at different positions makes it an ideal intermediate for convergent synthetic strategies. libretexts.org

Applications in Advanced Materials Science

Organic Semiconductors and Optoelectronic Materials

The electron-deficient nature of the pyrazine (B50134) nucleus makes it an excellent component for the development of n-type organic semiconductors, which are crucial for the fabrication of various optoelectronic devices.

Ethyl 3,6-dibromopyrazine-2-carboxylate can serve as a key monomer in the synthesis of n-type polymer semiconductors. The electron-withdrawing pyrazine unit, when incorporated into a polymer backbone, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. This is a critical factor for achieving efficient electron injection and transport. Through polymerization reactions such as Stille or Suzuki cross-coupling, the bromine atoms on the pyrazine ring can be readily reacted with a variety of organotin or boronic ester co-monomers to create donor-acceptor (D-A) copolymers. The strategic selection of the donor co-monomer allows for the fine-tuning of the polymer's electronic properties and bandgap.

Table 1: Representative n-Type Polymers Incorporating Pyrazine Derivatives

| Polymer | Donor Unit | Acceptor Unit | Electron Mobility (cm²/Vs) | Application |

|---|---|---|---|---|

| P(PzDPP-CT2) | Thiophene | Pyrazine-flanked DPP | Up to 8.4 | Organic Thermoelectrics |

This table presents data for polymers containing pyrazine derivatives to illustrate the potential performance of materials derived from this compound.

In the realm of OLEDs, materials with high electron affinity are essential for efficient electron transport layers (ETLs) and emissive layers. The incorporation of the 3,6-dibromopyrazine-2-carboxylate moiety into polymer or small molecule structures can enhance their electron-accepting properties, making them suitable candidates for these applications. Similarly, in OPVs, the electron-deficient pyrazine unit can be utilized in the acceptor material to facilitate charge separation at the donor-acceptor interface. The ability to tune the LUMO energy level by incorporating this pyrazine derivative is crucial for optimizing the open-circuit voltage (Voc) of the photovoltaic device.

The synthesis of materials with extended conjugated π-systems is fundamental to achieving high charge carrier mobilities and desirable optical properties. This compound acts as a valuable building block for extending π-conjugation through palladium-catalyzed cross-coupling reactions. By reacting with difunctional comonomers, long-chain conjugated polymers can be synthesized. The planarity of the resulting polymer backbone, influenced by the pyrazine unit and its substituents, plays a significant role in facilitating intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.

Recent research has highlighted the potential of pyrazine-containing polymers in the field of organic thermoelectrics. The development of high-performance n-type thermoelectric materials is a key challenge, and the strong electron-withdrawing nature of the pyrazine unit is advantageous for creating polymers with deep LUMO levels. A notable example is a polymer incorporating a pyrazine-flanked diketopyrrolopyrrole (PzDPP) unit, which, when n-doped, exhibited high electrical conductivities and power factors, making it a promising material for n-type organic thermoelectrics nih.gov. This suggests that polymers derived from this compound could also exhibit significant thermoelectric properties.

Table 2: Thermoelectric Properties of a High-Performance n-Type Pyrazine-Containing Polymer

| Polymer | Dopant | Electrical Conductivity (S/cm) | Power Factor (μW m⁻¹ K⁻²) |

|---|

This table showcases the performance of a state-of-the-art n-type thermoelectric polymer containing a pyrazine derivative, indicating the potential for materials synthesized using this compound. nih.gov

Functional Materials with Tunable Optical Properties

The pyrazine core can be functionalized to create materials with specific optical properties, such as chromophores and fluorophores, for various sensing and imaging applications.

The pyrazine ring can act as the core of push-pull chromophores, where it is connected to electron-donating groups through a π-conjugated system. This intramolecular charge transfer (ICT) from the donor to the acceptor (pyrazine) can lead to materials with strong absorption in the visible region and significant solvatochromism, where the color of the material changes with the polarity of the solvent. By carefully selecting the donor group and the length of the conjugated bridge, the absorption and emission wavelengths can be precisely tuned. The bromine atoms on this compound provide convenient handles to introduce these donor-π-bridge systems via cross-coupling reactions, enabling the synthesis of a diverse library of pyrazine-based fluorophores with tailored photophysical properties researchgate.netmdpi.com.

Table 3: Photophysical Properties of Representative Pyrazine-Based Push-Pull Fluorophores

| Fluorophore Structure | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Diphenylamino-π-Pyrazine | Toluene | 420 | 510 | 4300 |

This table provides illustrative data for pyrazine-based fluorophores, demonstrating the tunable optical properties that could be achieved with derivatives of this compound. researchgate.net

Supramolecular Assemblies and Crystal Engineering

The predictable nature of non-covalent interactions makes this compound an excellent component for crystal engineering. The strategic placement of functional groups allows it to act as a versatile building block for designing highly ordered, multi-component crystalline solids, known as co-crystals, and other supramolecular architectures.

Co-crystals are crystalline structures composed of two or more different molecules held together in the same lattice by non-covalent interactions. The design of co-crystals relies on the predictable recognition patterns between molecules. This compound is well-suited for co-crystal formation due to its capacity for engaging in multiple types of non-covalent interactions, including halogen bonding and hydrogen bonding.

Research has shown that N-heterocyclic compounds, including pyrazine derivatives, readily form co-crystals with halogen bond donors like 1,4-diiodotetrafluorobenzene. nih.govoup.com In such systems, the nitrogen atoms of the pyrazine ring act as halogen bond acceptors. The bromine atoms on the title compound can similarly act as halogen bond donors, facilitating the assembly of complex structures with suitable acceptor molecules. The interplay of these directed interactions is a powerful strategy for constructing novel solid-state materials with tailored properties.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile, such as the lone pair of electrons on a nitrogen atom. nih.govoup.com The strength of this interaction increases in the order Cl < Br < I, making the bromine atoms on this compound effective halogen bond donors. oup.com

Studies involving pyrazine derivatives have been instrumental in understanding and utilizing halogen bonds for crystal engineering. For example, co-crystallization experiments between dihalotetrafluorobenzenes and various N-heterocyclic compounds have demonstrated the robustness of Br···N and I···N halogen bonds in forming one-dimensional chains and other predictable architectures. rsc.org In some cases, weak halogen···halogen interactions of the Br···Br type can also contribute to stabilizing crystal packing. mdpi.com The systematic study of these interactions in pyrazine-containing systems confirms their utility as a reliable tool for constructing multicomponent supramolecular assemblies. nih.govnih.gov

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Architecture | Reference |

|---|---|---|---|---|

| Halogen Bond | C-Br (σ-hole) | Pyrazine-N | Formation of linear chains and 2D networks | oup.comrsc.org |

| Hydrogen Bond | O-H, N-H, C-H | Pyrazine-N, Carbonyl-O | Directing molecular packing and forming robust synthons | rsc.orgnih.govnih.gov |

| π-π Stacking | Pyrazine Ring | Aromatic Ring | Stabilizing layered structures | rsc.org |

Hydrogen bonding is a cornerstone of supramolecular chemistry and plays a crucial role in directing the assembly of molecules in the solid state. This compound possesses multiple sites capable of acting as hydrogen bond acceptors: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the ethyl carboxylate group.

Systematic analyses of protein-ligand databases reveal that hydrogen bonds to pyrazine nitrogen atoms are among the most frequent and important interactions for pyrazine-based compounds. nih.gov In co-crystals formed between pyrazines and carboxylic acids, robust O–H···N hydrogen bonds are consistently observed. rsc.org Additionally, weaker C–H···O and C–H···N interactions often provide further stability to the resulting three-dimensional architectures. rsc.orgnih.gov Theoretical studies have also characterized the strength and geometry of hydrogen bonds between the pyrazine ring and various hydrogen bond donors, confirming the pyrazine nitrogen as a strong acceptor. scite.ai These well-understood hydrogen bonding patterns make it possible to design and predict the crystal structures of materials incorporating the title compound.

A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. The reliable and predictable formation of specific synthons is the foundation of rational crystal engineering.

In systems containing pyrazines and carboxylic acids, a common and robust supramolecular heterosynthon involves an O–H···N hydrogen bond between the acid and one pyrazine nitrogen, and a C–H···O interaction between a pyrazine C-H and the acid's carbonyl group, forming a characteristic R²₂(8) ring motif. rsc.org Similarly, halogen bonds have been identified as robust synthons for building crystalline materials. oup.com The combination of the pyrazine ring, bromine atoms, and carboxylate group in this compound allows for the formation of multiple, predictable synthons, enabling the programmed assembly of molecules into desired one-, two-, or three-dimensional networks.

Applications in Electronic and Magnetic Materials

The pyrazine moiety is a key component in the design of functional electronic and magnetic materials due to its electron-deficient nature and its ability to act as a bridge between metal centers.

The electron-poor character of the pyrazine ring makes it a suitable building block for n-type (electron-transporting) organic semiconductors. Fused-ring systems containing thieno[3,4-b]pyrazines have been successfully used to create low band gap polymers for organic photovoltaic applications. rsc.org Related nitrogen-containing heterocycles, such as pyridine-3,5-dicarbonitriles, have also been investigated as efficient electron-transporting and emissive materials for OLEDs. nih.gov This suggests that this compound could serve as a valuable precursor or component in the synthesis of novel organic electronic materials.

In the field of molecular magnetism, the pyrazine ligand is widely used to connect paramagnetic metal ions into extended coordination polymers. The pyrazine molecule acts as a bridging ligand, mediating magnetic exchange interactions between metal centers to create materials with long-range magnetic ordering. nih.govacs.org For example, compounds like CrCl₂(pyrazine)₂ exhibit properties of a layered conductive magnet. nih.gov Porous frameworks such as Ni(pyrazine)[Pt(CN)₄] have also been shown to display antiferromagnetic ordering at low temperatures. rsc.org Even purely organic magnets based on pyrazine-fused frameworks have been reported. researchgate.net The nitrogen atoms of this compound provide the necessary coordination sites to potentially act as a functionalized linker in the construction of new molecule-based magnets.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to understanding the electronic properties and geometric structure of a molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation provide insights into the dynamic behavior and reactivity of molecules.

Electrostatic Potential Mapping and Charge Distribution Analysis

The distribution of charge within a molecule dictates how it interacts with other molecules.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For Ethyl 3,6-dibromopyrazine-2-carboxylate, an ESP map would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the carboxylate group, highlighting them as sites for interaction with positive charges. The bromine atoms would also significantly influence the charge distribution. A detailed charge distribution analysis, such as Mulliken population analysis, would assign partial charges to each atom, offering a quantitative look at the electronic landscape. Despite the utility of this technique, no specific ESP maps or charge distribution analyses for the title compound have been published in the scientific literature.

Prediction of Supramolecular Interactions and Crystal Packing

Computational and theoretical methods are indispensable for predicting and understanding the solid-state arrangement of molecules like this compound. While specific experimental crystal structure data for this compound is not publicly available, its supramolecular interactions and crystal packing can be predicted based on well-established computational techniques and analysis of structurally analogous halogenated N-heterocyclic systems. These investigations provide crucial insights into the non-covalent forces that govern the assembly of molecules in the crystalline state.

The molecular structure of this compound features several key functional groups that are expected to dictate its intermolecular interactions: two bromine atoms, a pyrazine ring, and an ethyl carboxylate group. These features allow for a variety of interactions, including halogen bonding, hydrogen bonding, and π–π stacking.

Key Predicted Supramolecular Interactions:

Halogen Bonding (Br···N/O): The bromine atoms on the pyrazine ring are expected to act as halogen bond donors. Computational analysis of similar halogenated compounds reveals the presence of a positive region of electrostatic potential (a σ-hole) on the outer surface of the bromine atom. nih.govmdpi.com This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the pyrazine ring or the oxygen atoms of the carboxylate group.

Bromine-Bromine Interactions (Br···Br): Type I and Type II Br···Br contacts are commonly observed in the crystal packing of brominated organic compounds. nih.govresearchgate.net These interactions, driven by a combination of electrostatic and dispersion forces, can play a significant role in linking molecules into larger assemblies. nih.gov

π–π Stacking: The electron-deficient pyrazine ring can participate in π–π stacking interactions. These interactions are crucial in the packing of many aromatic and heterocyclic compounds, often leading to the formation of columnar or layered structures. acs.orgrsc.org

Computational Analysis using Hirshfeld Surfaces:

Based on studies of analogous brominated heterocyclic esters, a predicted breakdown of intermolecular contacts for this compound could be generated. nih.govnih.gov The data would likely highlight the significance of contacts involving bromine.

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| Br···H / H···Br | 25 - 35% | Represents close contacts between bromine and hydrogen atoms, indicative of C–H···Br hydrogen bonds. |

| H···H | 20 - 30% | Van der Waals contacts between hydrogen atoms, typically a large contributor to the overall surface area. |

| C···H / H···C | 10 - 15% | Indicates contacts involving aromatic and alkyl groups, contributing to crystal cohesion. |

| O···H / H···O | 8 - 12% | Highlights the role of the ester group in forming C–H···O hydrogen bonds. |

| Br···Br | 4 - 8% | Quantifies the contribution of halogen-halogen interactions to the crystal packing. |

| N···H / H···N | 3 - 7% | Represents contacts involving the pyrazine nitrogen atoms, likely from C–H···N interactions. |

| Other (e.g., C···C, C···N) | < 5% | Includes various other close contacts contributing to π-stacking and general packing. |

Interaction Energy Calculations and Crystal Packing Prediction:

Advanced computational methods, such as Density Functional Theory (DFT) with dispersion corrections, can be employed to calculate the interaction energies for different molecular pairs (dimers). mdpi.com This allows for the energetic ranking of the various supramolecular synthons. For instance, the strength of a Br···N halogen bond can be compared directly to that of a C–H···O hydrogen bond or a π–π stacking interaction.

Crystal Structure Prediction (CSP) algorithms utilize these calculated interaction energies within a force field to generate a landscape of possible, low-energy crystal packing arrangements. acs.org These predicted structures can reveal the most probable packing motifs, such as herringbone, layered, or interlocked networks. For a molecule like this compound, CSP would likely predict structures where strong halogen bonds and weaker hydrogen bonds work in concert to form robust three-dimensional frameworks. nih.gov

| Dimer Motif | Primary Interaction Type | Predicted Interaction Energy (kcal/mol) |

|---|---|---|

| Halogen-Bonded Dimer | Br···N | -3.5 to -5.0 |

| π-Stacked Dimer | π–π stacking (offset) | -2.5 to -4.0 |

| Hydrogen-Bonded Dimer (Ester) | C–H···O | -1.5 to -2.5 |

| Halogen-Contact Dimer | Br···Br | -1.0 to -2.0 |

| Hydrogen-Bonded Dimer (Pyrazine) | C–H···N | -1.0 to -2.0 |

Advanced Spectroscopic and Diffraction Characterization of Ethyl 3,6 Dibromopyrazine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Ethyl 3,6-dibromopyrazine-2-carboxylate, ¹H and ¹³C NMR would confirm the presence and connectivity of the ethyl ester and the substituted pyrazine (B50134) ring.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Shift Assignments

The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the ethyl group and the lone proton on the pyrazine ring.

Ethyl Protons : The ethyl group (-CH₂CH₃) will present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃) due to spin-spin coupling. The methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting their signal downfield.

Pyrazine Proton : The single proton on the pyrazine ring (at the C5 position) is in an electron-deficient aromatic environment, further deshielded by the adjacent nitrogen and bromine atoms, leading to a significant downfield chemical shift.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (N, O, Br) and the aromaticity of the pyrazine ring. Carbons directly attached to bromine atoms would be significantly shifted, as would the carbonyl carbon of the ester group, which typically appears far downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-H (C5-H) | ~8.5 - 8.8 | ~135 - 140 |

| -O-CH₂-CH₃ | ~4.4 - 4.6 (quartet) | ~62 - 65 |

| -O-CH₂-CH₃ | ~1.3 - 1.5 (triplet) | ~13 - 15 |

| C=O | --- | ~160 - 165 |

| Pyrazine-C2 | --- | ~145 - 150 |

| Pyrazine-C3 | --- | ~140 - 145 |

| Pyrazine-C6 | --- | ~140 - 145 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regioselectivity Confirmation

While one-dimensional NMR provides essential data, 2D NMR techniques would be crucial for unambiguously confirming the structure and the specific arrangement of substituents (regioselectivity).

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity. No other correlations would be expected for the isolated pyrazine proton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would definitively link the pyrazine proton signal to its corresponding carbon (C5) and the ethyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (2-3 bond) correlations. Key expected correlations would include the pyrazine proton (H5) to the neighboring carbons (C3 and C6), and the methylene protons of the ethyl group to the carbonyl carbon (C=O) and the ester oxygen-linked carbon (C2) of the pyrazine ring. These correlations would unequivocally confirm the position of the ester group relative to the bromine atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₆Br₂N₂O₂), the expected exact mass is approximately 323.88 g/mol . The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for esters often involve the loss of the alkoxy group (-OEt) or the entire ester group (-COOEt). libretexts.orgresearchgate.net Halogenated aromatic compounds can lose a halogen atom.

Predicted Key Fragments in Mass Spectrum

| m/z (mass/charge) | Predicted Fragment Identity | Notes |

| ~324, 326, 328 | [M]⁺ | Molecular ion peak cluster, showing the characteristic dibromo isotopic pattern. |

| ~295, 297, 299 | [M - C₂H₅]⁺ | Loss of the ethyl radical. |

| ~279, 281, 283 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical (alpha-cleavage). libretexts.org |

| ~251, 253, 255 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

| ~245, 247 | [M - Br]⁺ | Loss of one bromine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum would be dominated by the strong absorption of the ester carbonyl group.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100 - 3000 | Aromatic C-H stretch (pyrazine ring) | Weak to Medium |

| ~2980 - 2850 | Aliphatic C-H stretch (ethyl group) | Medium |

| ~1735 - 1715 | C=O stretch (ester carbonyl) | Strong |

| ~1600 - 1450 | C=C and C=N ring stretches (pyrazine) | Medium |

| ~1300 - 1150 | C-O stretch (ester) | Strong |

| ~700 - 500 | C-Br stretch | Medium to Strong |

As the molecule lacks O-H or N-H bonds, no significant hydrogen bonding is expected to be observed in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for the title compound, predictions can be made based on related halogenated aromatic structures.

Elucidation of Crystal Packing and Intermolecular Interactions

The solid-state packing of this compound would likely be governed by a combination of weak intermolecular forces.

Halogen Bonding : A key interaction would likely be halogen bonding, where the electropositive region (σ-hole) on the bromine atoms interacts with electronegative atoms, such as the nitrogen atoms of the pyrazine ring or the carbonyl oxygen of the ester group on neighboring molecules. researchgate.netnih.gov This type of interaction is highly directional and plays a significant role in the crystal engineering of halogenated compounds.

π-π Stacking : The electron-deficient pyrazine rings could engage in π-π stacking interactions, likely in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. preprints.org

C-H···O/N Interactions : Weak hydrogen bonds between the aromatic C-H or ethyl C-H groups and the nitrogen or oxygen atoms of adjacent molecules could further stabilize the crystal lattice.

Confirmation of Regio- and Stereochemistry

The unambiguous determination of the arrangement of atoms and functional groups in this compound and its derivatives is crucial for understanding their chemical reactivity and potential applications. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the regiochemistry of the pyrazine ring. The substitution pattern dictates the chemical shifts and coupling constants of the remaining protons and carbons on the ring. For this compound, a single proton signal would be expected in the aromatic region of the ¹H NMR spectrum, the chemical shift of which would be influenced by the deshielding effects of the adjacent nitrogen atom, the bromine atom, and the ethyl carboxylate group.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to definitively assign the proton and carbon signals. For instance, an HMBC experiment would show correlations between the pyrazine proton and the neighboring carbon atoms, as well as the carbonyl carbon of the ester group, thus confirming the connectivity and regiochemistry.

Single-Crystal X-ray Diffraction:

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 985.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic and Optical Properties

UV-Vis and fluorescence spectroscopy are powerful tools to probe the electronic transitions and photophysical properties of pyrazine derivatives.

UV-Visible Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the pyrazine ring. The presence of the bromine atoms and the ethyl carboxylate group will influence the position and intensity of these absorption maxima (λmax). Generally, halogen substitution can lead to a bathochromic (red) shift of the absorption bands. The solvent environment can also play a significant role in the position of the λmax values.

Fluorescence Spectroscopy:

While many simple pyrazines are weakly fluorescent, derivatization can significantly enhance their emission properties. Upon excitation at an appropriate wavelength (typically one of the absorption maxima), fluorescent derivatives of this compound would exhibit an emission spectrum at a longer wavelength (Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, is a key parameter determined in these studies. The fluorescence properties are highly sensitive to the molecular structure and the local environment.

A representative data table for the photophysical properties of a hypothetical fluorescent derivative is shown below.

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Dichloromethane | 350 | 450 | 6494 | 0.25 |

| Acetonitrile | 345 | 440 | 6571 | 0.18 |

| Methanol | 348 | 445 | 6520 | 0.15 |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of molecules, providing insights into their potential for applications in materials science, such as in organic electronics.

For this compound, CV would be used to determine its oxidation and reduction potentials. The electron-deficient nature of the pyrazine ring, further enhanced by the two electron-withdrawing bromine atoms and the ester group, would suggest that the compound is more readily reduced than oxidized. The cyclic voltammogram would likely show one or more reversible or quasi-reversible reduction waves, corresponding to the stepwise addition of electrons to the pyrazine ring.

From the onset potentials of the oxidation and reduction peaks, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These parameters are crucial for designing and evaluating materials for electronic applications.

Below is a hypothetical data table summarizing the electrochemical properties that might be expected for this compound.

| Epc (V) | Epa (V) | ΔEp (mV) | E₁/₂ (V) vs. Fc/Fc⁺ | HOMO (eV) | LUMO (eV) |

| -1.25 | -1.18 | 70 | -1.22 | -6.8 | -3.6 |

| -1.85 | -1.77 | 80 | -1.81 |

Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation, E₁/₂ = half-wave potential, Fc/Fc⁺ = ferrocene/ferrocenium redox couple.

Structure Activity Relationship Sar Studies of Pyrazine Derivatives

Impact of Substitution Patterns on Chemical Reactivity

The substitution pattern on the pyrazine (B50134) ring profoundly affects its electronic properties and, consequently, its chemical reactivity. The pyrazine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further intensified by the presence of electron-withdrawing substituents. stpeters.co.inpressbooks.pub

In the case of Ethyl 3,6-dibromopyrazine-2-carboxylate, both the bromine atoms and the ethyl carboxylate group are electron-withdrawing. The two bromine atoms exert a strong inductive effect, pulling electron density away from the pyrazine ring. The ethyl carboxylate group also withdraws electron density through both inductive and resonance effects. This significant reduction in electron density makes the carbon atoms of the pyrazine ring highly susceptible to nucleophilic attack. pressbooks.pub Halogenated pyrazines are known to be reactive towards nucleophilic aromatic substitution. rsc.orglibretexts.org

The positions of the substituents are also crucial. The bromine atoms at the 3 and 6 positions and the ethyl carboxylate at the 2 position create a specific electronic distribution that influences the regioselectivity of substitution reactions. For instance, nucleophilic substitution is more likely to occur at the positions occupied by the bromine atoms, which act as good leaving groups. The presence of multiple electron-withdrawing groups activates the ring for such reactions. pressbooks.pub

Furthermore, the bromine atoms on this compound serve as versatile handles for various transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties. rsc.orgresearchgate.net This reactivity is fundamental to the rational design of more complex pyrazine-based compounds. The highly electron-deficient nature of the pyrazine system facilitates these cross-coupling reactions. rsc.org

To illustrate the impact of substitution on reactivity, a hypothetical reactivity profile is presented in the table below, comparing the susceptibility of different pyrazine derivatives to nucleophilic aromatic substitution.

| Compound | Substituents | Predicted Reactivity towards Nucleophilic Substitution |

| Pyrazine | None | Low |

| 2-Bromopyrazine | One electron-withdrawing group | Moderate |

| 2,5-Dibromopyrazine | Two electron-withdrawing groups | High |

| This compound | Two bromine atoms, one ethyl carboxylate group (all electron-withdrawing) | Very High |

This table is illustrative and based on general principles of chemical reactivity.

Correlating Structural Features with Material Science Performance

The unique structural and electronic features of pyrazine derivatives, such as this compound, make them promising candidates for applications in material science. The planar, aromatic pyrazine core, combined with its electron-deficient nature, is beneficial for creating materials with interesting optoelectronic properties. rsc.org Pyrazine-based materials have been explored for their use in organic solar cells, light-emitting diodes, and field-effect transistors. rsc.orgresearchgate.net

The presence of heavy atoms like bromine in this compound can influence the photophysical properties of materials derived from it. For instance, heavy atoms can promote intersystem crossing, which is a desirable characteristic for materials used in applications such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy.

Furthermore, the nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making pyrazine derivatives excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govacs.org These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The substituents on the pyrazine ring can be used to tune the structure and properties of the resulting coordination compounds. For example, the ethyl carboxylate group in this compound could potentially participate in coordination with metal centers. sc.eduresearchgate.net

The potential performance of pyrazine derivatives in organic electronics can be correlated with their structural features, as illustrated in the following hypothetical table.

| Structural Feature | Impact on Material Performance | Potential Application |

| Electron-deficient pyrazine core | Enhanced electron transport | n-type semiconductor in organic electronics |

| Planar aromatic structure | Facilitates π-π stacking and charge mobility | Organic field-effect transistors (OFETs) |

| Bromine substituents | Potential for heavy-atom effect, tunable electronic properties through substitution | Phosphorescent OLEDs, organic photovoltaics |

| Ethyl carboxylate group | Can influence solubility, film morphology, and act as a coordination site | Solution-processable electronic devices, MOFs |

This table presents a hypothetical correlation based on established principles in material science.

Rational Design of Pyrazine-Based Functional Compounds

This compound is a valuable building block for the rational design of novel pyrazine-based functional compounds. Its di-bromo substitution allows for selective and sequential functionalization through cross-coupling reactions, enabling the synthesis of complex molecules with tailored properties. rsc.orgmdpi.com

In the field of medicinal chemistry, the pyrazine scaffold is present in numerous biologically active compounds. researchgate.nettandfonline.com The ability to introduce diverse substituents onto the pyrazine core via the bromine atoms of this compound allows for the systematic exploration of the chemical space around the pyrazine core to develop new therapeutic agents. For example, by replacing the bromine atoms with different aromatic or heterocyclic groups, libraries of compounds can be synthesized and screened for biological activity.

In material science, the rational design of new materials often relies on the precise control of molecular architecture. This compound can serve as a rigid and functionalizable core for the synthesis of π-conjugated oligomers and polymers. rsc.org By reacting it with various bifunctional monomers through cross-coupling reactions, materials with extended conjugation and specific electronic properties can be created for applications in organic electronics. rsc.orguky.edu The ethyl carboxylate group can be further modified, for instance, by hydrolysis to the carboxylic acid followed by amidation, to attach other functional units or to improve the processability of the resulting materials.

The design process for a novel functional compound starting from this compound could follow these steps:

Define the Target Property: Identify the desired function, for example, a specific biological activity or an optoelectronic property.

Select Functional Groups: Choose appropriate substituents to be introduced at the 3- and 6-positions to achieve the target property. This selection is guided by SAR principles.

Choose a Synthetic Strategy: Employ suitable cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach the selected functional groups to the pyrazine core.

Modify the Ester Group (Optional): If necessary, the ethyl carboxylate group can be chemically transformed to further tune the compound's properties.

This systematic approach allows for the creation of a diverse range of functional molecules with predictable and optimized properties, highlighting the importance of this compound as a versatile synthetic intermediate.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Applications

While specific, dedicated literature on the synthesis of Ethyl 3,6-dibromopyrazine-2-carboxylate is not extensively detailed, its preparation can be logically inferred from established methodologies for polysubstituted pyrazines. The synthesis would likely involve multi-step sequences starting from simpler pyrazine (B50134) precursors, employing regioselective halogenation and esterification reactions. The key achievement embodied by this molecule is not in a singular application, but in its inherent potential as a versatile synthetic intermediate.

The primary utility of this compound lies in its role as a scaffold for generating highly decorated pyrazine derivatives. The two bromine atoms, situated at electronically distinct positions (C-3 and C-6), serve as handles for sequential and selective functionalization through various cross-coupling reactions. This allows for the controlled introduction of diverse aryl, alkyl, or heteroatom substituents. Furthermore, the ethyl carboxylate group at the C-2 position can be readily transformed into other functionalities such as amides, hydrazides, or carboxylic acids, further expanding the molecular diversity achievable from this single precursor. mdpi.comnih.gov Consequently, its principal application is as a cornerstone building block for creating libraries of novel compounds for screening in drug discovery and materials science.

Challenges and Opportunities in Pyrazine Chemistry

The chemistry of pyrazines, while rich, is not without its challenges. One of the primary hurdles is achieving regioselectivity in the functionalization of pyrazine rings containing multiple substituents. nih.gov For a molecule like this compound, the differential reactivity of the two bromine atoms can be both a challenge and an opportunity. The electron-withdrawing ester group influences the reactivity of the adjacent C-3 bromine, potentially allowing for selective reaction at this site over the C-6 bromine, or vice-versa, under carefully controlled conditions. Developing and optimizing selective mono-functionalization protocols for such dihalopyrazines remains a significant challenge.

However, these challenges open doors to immense opportunities. There is a growing need for more efficient, sustainable, and atom-economical methods for synthesizing substituted pyrazines. acs.org The development of novel catalytic systems, including those based on earth-abundant metals like manganese, for dehydrogenative coupling reactions presents a promising avenue. acs.org Furthermore, late-stage C-H functionalization techniques could provide alternative routes to decorate the pyrazine core, bypassing traditional halogenation-coupling sequences. For this compound, the opportunity lies in harnessing its pre-installed functional handles to explore complex chemical space and generate novel molecular entities that would be difficult to access by other means.

Emerging Trends in the Utilization of Halogenated Pyrazine Esters

Halogenated heterocyclic compounds are foundational pillars in modern organic synthesis, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. youtube.comrsc.org An emerging trend is the increasing sophistication of these coupling methods, allowing for reactions to be performed under milder conditions, with greater functional group tolerance, and with an ever-expanding scope of coupling partners. mdpi.com Halogenated pyrazine esters, such as this compound, are perfectly poised to capitalize on these advancements.

The use of palladium-catalyzed reactions like the Suzuki, Stille, and Buchwald-Hartwig aminations on dihalopyrazine substrates enables the systematic construction of molecules with tailored electronic and steric properties. youtube.comyoutube.com Future trends will likely focus on the development of orthogonal strategies to selectively address the different halogenated positions. For instance, conditions could be developed to favor a Suzuki coupling at C-6, followed by a Buchwald-Hartwig amination at C-3, allowing for the programmed assembly of complex pyrazine cores. The ester moiety adds another layer of utility, serving as a handle for conjugating these pyrazine systems to other molecules of interest, such as peptides, polymers, or reporter tags.

Potential for Novel Pyrazine Architectures and Advanced Materials

Beyond medicinal chemistry, pyrazine derivatives are gaining traction in the field of materials science, particularly in the design of organic semiconductors, coordination polymers, and metal-organic frameworks (MOFs). nih.gov The rigid, aromatic, and electron-deficient nature of the pyrazine ring makes it an excellent component for creating materials with interesting photophysical and electronic properties.

This compound represents a prototypical building block for the bottom-up construction of such advanced materials. Through cross-coupling reactions, the bromine atoms can be replaced with linking groups (e.g., alkynes, pyridyls, or carboxylic acids) to create novel multitopic ligands. These ligands can then be used to construct elaborate one-, two-, or three-dimensional coordination polymers and MOFs. nih.gov The inherent asymmetry and functionality of the parent molecule could lead to materials with unique topologies and functional properties, such as gas adsorption, catalysis, or chemical sensing. Similarly, replacing the halogens with π-conjugated systems could lead to the synthesis of novel donor-acceptor chromophores or conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The future in this area will depend on the creative application of modern synthetic methods to transform simple building blocks like this compound into complex, functional supramolecular architectures.

Q & A

Q. What synthetic routes are commonly employed for Ethyl 3,6-dibromopyrazine-2-carboxylate, and how can reaction conditions be optimized to improve regioselectivity?

- Methodological Answer : Bromination of pyrazine derivatives often requires careful control of stoichiometry and temperature. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C can achieve selective dibromination. Optimizing equivalents of brominating agents and using directing groups (e.g., carboxylates) can enhance regioselectivity. Monitoring via TLC and quenching excess bromine with sodium thiosulfate minimizes over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be reconciled?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling patterns and integration. For instance, the ethyl group typically shows a triplet (~1.3 ppm, CH3) and quartet (~4.3 ppm, CH2). Pyrazine ring protons may appear as singlets due to symmetry.

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ≈ 323.9).

- IR : Carboxylate C=O stretches appear near 1700 cm⁻¹.

Conflicting data (e.g., unexpected splitting) may arise from impurities or dynamic effects. Compare with crystallographic data (e.g., bond lengths/angles) to validate assignments .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP with a 6-31G(d,p) basis set to balance accuracy and computational cost. Include exact exchange terms to improve thermochemical predictions (e.g., atomization energies) .

- Applications :

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Simulate UV-Vis spectra (TD-DFT) to compare with experimental λmax.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior.

Q. What strategies resolve crystallographic disorder in brominated pyrazine derivatives during X-ray structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) data to detect split positions.

- Refinement Tools : SHELXL (via WinGX) allows multi-component modeling. For disordered ethyl or bromine groups, apply PART instructions and isotropic displacement parameter (ADP) constraints .

- Validation : Check R1/wR2 residuals and Fo-Fc maps. Example from a related compound:

Crystallographic Data (Ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate):

Space group: P212121

a = 6.7876(2) Å, b = 8.8984(2) Å, c = 22.3399(6) Å

R1 = 0.0384, wR2 = 0.0947

Disorder in the ethyl group was modeled with occupancy ratios of 0.6:0.4 .

Q. How can Hirshfeld surface analysis clarify intermolecular interactions in the crystal packing of this compound?

- Methodological Answer :

- Software : Use CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots.

- Key Interactions :

- C–H⋯O : Contributes ~29.2% of contacts (characteristic spikes in fingerprint plots).

- Br⋯Br : Halogen interactions may stabilize the lattice.

- π-Stacking : Analyze centroid distances (3.5–4.0 Å) between pyrazine rings.

- Quantitative Metrics : Compare dₑ (distance to nearest nucleus) and dᵢ (distance to external nucleus) to identify dominant interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Source Identification :

- Solvent Effects : PCM (Polarizable Continuum Model) in DFT simulations accounts for solvent shifts (e.g., CDCl3 vs. gas phase).

- Conformational Flexibility : Use molecular dynamics (MD) to sample low-energy conformers.

- Benchmarking : Compare computed shifts (GIAO method) with experimental data. A deviation >0.5 ppm suggests errors in geometry optimization or missing solvent corrections.

Software and Tools

Q. What crystallographic software packages are recommended for refining structures of brominated heterocycles?

- Methodological Answer :

- Data Processing : Use Bruker APEX3 or CrysAlisPro for integration and absorption correction.

- Structure Solution : SHELXD (charge flipping) or Olex2 (intrinsic phasing).

- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Validate with PLATON/CHECKCIF .

Synthetic Challenges

Q. What side reactions occur during bromination of pyrazine carboxylates, and how are they mitigated?

- Methodological Answer :

- Common Issues :

- Over-bromination : Use stoichiometric bromine (2 eq.) and monitor reaction progress.

- Ester Hydrolysis : Avoid protic solvents; use anhydrous DCM or THF.

- Byproduct Identification : LC-MS or GC-MS to detect debrominated or oxidized products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.